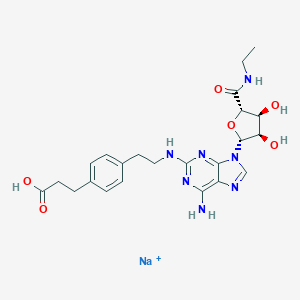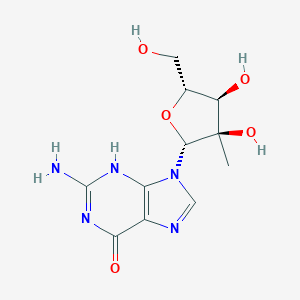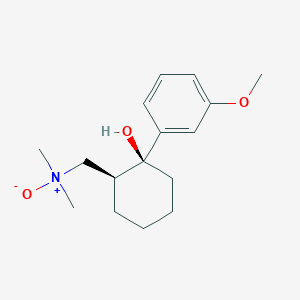
CGS 21680C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
科学研究应用
Sodium;3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
CGS 21680C, also known as Benzenepropanoic acid or sodium;3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid, is a specific agonist for the adenosine A2A subtype receptor . This receptor is a G protein-coupled receptor involved in various intracellular signaling pathways and physiological functions.
Mode of Action
This compound interacts with the adenosine A2A receptor, leading to the activation of this receptor . This interaction results in the modulation of adenylate cyclase activity, which in turn influences various downstream signaling pathways .
Biochemical Pathways
Upon activation by this compound, the adenosine A2A receptor positively influences the adenylate cyclase/cyclic AMP system . This leads to an increase in cyclic AMP levels, which can then activate protein kinase A (PKA). PKA phosphorylates a range of target proteins, leading to changes in cellular function .
Pharmacokinetics
It is known that the compound is usually presented as an organic hydrochloride salt, and it is soluble up to 34 mg/mL in DMSO and 20 mg/mL in 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin .
Result of Action
The activation of the adenosine A2A receptor by this compound has several effects at the molecular and cellular level. For instance, in an animal model of Huntington’s disease, this compound has been shown to slow motor deterioration, prevent reduction in brain weight, and reduce the size of mutant huntingtin aggregates and intranuclear inclusions . It also facilitates the release of acetylcholine .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of the compound can be affected by the pH and temperature of its environment . .
生化分析
Biochemical Properties
Sodium;3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic Acid interacts with the A2A adenosine receptor, a G protein-coupled receptor involved in various biochemical reactions . The nature of these interactions involves binding to the receptor, leading to a cascade of intracellular events.
Cellular Effects
The compound influences cell function by modulating cell signaling pathways associated with the A2A adenosine receptor . It can impact gene expression and cellular metabolism, leading to changes in cell function.
Molecular Mechanism
Sodium;3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic Acid exerts its effects at the molecular level by binding to the A2A adenosine receptor . This binding interaction leads to the activation or inhibition of enzymes, changes in gene expression, and other molecular events.
Temporal Effects in Laboratory Settings
It is known that the compound has a certain degree of stability and can exert long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Sodium;3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic Acid vary with different dosages in animal models . High doses may lead to toxic or adverse effects.
Metabolic Pathways
Sodium;3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic Acid is involved in metabolic pathways associated with the A2A adenosine receptor . It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels.
Transport and Distribution
It is likely that it interacts with specific transporters or binding proteins .
Subcellular Localization
It is possible that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .
The information provided here is based on the current understanding and knowledge available .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid involves several steps, starting from readily available precursors. The process typically includes:
Formation of the purine ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the amino group: Amination reactions are carried out using reagents such as ammonia or amines.
Attachment of the oxolan ring: This step involves the use of protecting groups and subsequent deprotection to achieve the desired configuration.
Final coupling: The final step involves coupling the intermediate with the phenylpropanoic acid derivative under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
化学反应分析
Types of Reactions
Sodium;3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
相似化合物的比较
Similar Compounds
Adenosine derivatives: Compounds with similar purine structures.
Phenylpropanoic acid derivatives: Compounds with similar phenylpropanoic acid moieties.
Uniqueness
Sodium;3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid is unique due to its combination of functional groups and structural features. This uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
属性
CAS 编号 |
120225-64-1 |
|---|---|
分子式 |
C23H29N7NaO6 |
分子量 |
522.5 g/mol |
IUPAC 名称 |
sodium;3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid |
InChI |
InChI=1S/C23H29N7O6.Na/c1-2-25-21(35)18-16(33)17(34)22(36-18)30-11-27-15-19(24)28-23(29-20(15)30)26-10-9-13-5-3-12(4-6-13)7-8-14(31)32;/h3-6,11,16-18,22,33-34H,2,7-10H2,1H3,(H,25,35)(H,31,32)(H3,24,26,28,29);/t16-,17+,18-,22+;/m0./s1 |
InChI 键 |
MCUMRRFOMBNFQN-MJWSIIAUSA-N |
SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O.[Na+] |
手性 SMILES |
CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O.[Na] |
规范 SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O.[Na] |
同义词 |
4-[2-[[6-Amino-9-(N-ethyl-β-D-ribofuranuronamidosyl)-9H-purin-2-yl]amino]ethyl]benzenepropanoic Acid Monosodium Salt; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















